molecular formula C16H18F4N2O2 B10893867 N'-cycloheptylidene-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide

N'-cycloheptylidene-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide

Cat. No.: B10893867
M. Wt: 346.32 g/mol
InChI Key: WELBOLJGGQDYST-UHFFFAOYSA-N
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Description

N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE is an organic compound with the molecular formula C16H18F4N2O2 It is characterized by the presence of a cycloheptylidene group and a tetrafluoroethoxy group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE typically involves the condensation of cycloheptanone with 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and scalability. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE is unique due to its cycloheptylidene group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C16H18F4N2O2

Molecular Weight

346.32 g/mol

IUPAC Name

N-(cycloheptylideneamino)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

InChI

InChI=1S/C16H18F4N2O2/c17-15(18)16(19,20)24-13-9-5-6-11(10-13)14(23)22-21-12-7-3-1-2-4-8-12/h5-6,9-10,15H,1-4,7-8H2,(H,22,23)

InChI Key

WELBOLJGGQDYST-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)CC1

Origin of Product

United States

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